![molecular formula C13H16O5 B1611436 Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate CAS No. 6512-33-0](/img/structure/B1611436.png)
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Overview
Description
Synthesis Analysis
The synthetic route for Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate involves the reaction of acetyl chloride (CAS#: 75-36-5) with methyl acetoacetate (CAS#: 105-45-3) in the presence of a suitable base. The product is then purified to obtain the desired compound .
Molecular Structure Analysis
The molecular structure of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate consists of an acetate group attached to a phenyl ring with two acetyl groups and two methoxy groups. The compound’s chemical formula is C13H16O5. For a visual representation, refer to the ChemSpider structure .
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate and related compounds have been a focal point in the synthesis and structural analysis within scientific research. For instance, the compound played a crucial role in the total synthesis of (-)-lasubine II, involving a series of reactions such as conjugate addition, intramolecular acylation, and stereoselective reduction (Back & Hamilton, 2002). Moreover, its structural variants have been analyzed through crystallographic studies to understand their molecular configurations, as seen in the determination of methyl (±)-2-((1R,3R)-3-{2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate's structure (Makaev et al., 2006).
Advanced Material Development
The compound has contributed to the development of advanced materials, such as hyperbranched aromatic polyimides. These materials were synthesized using precursors like 3,5-bis(4-aminophenoxy)diphenyl ether-3‘,4‘-dicarboxylic acid monomethyl ester, derived from 3,5-dimethoxyphenol, exhibiting significant solubility and molecular weight properties (Yamanaka, Jikei & Kakimoto, 2000).
Biological and Chemical Transformations
In biological and chemical contexts, methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate-related compounds have been utilized in various transformations. Laccase-mediated oxidation of related compounds, such as 2,6-dimethoxyphenol, resulted in the formation of dimers with enhanced antioxidant capacity, indicating potential applications in bioactive compound development (Adelakun et al., 2012). Additionally, the synthesis of organosilicon-mediated regioselective acetylation of carbohydrates showcased the compound's utility in achieving high regioselectivity in protection patterns (Zhou, Ramström & Dong, 2012).
properties
IUPAC Name |
methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-8(14)13-9(6-12(15)18-4)5-10(16-2)7-11(13)17-3/h5,7H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJQKGHRYHGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468781 | |
Record name | Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate | |
CAS RN |
6512-33-0 | |
Record name | Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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